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Compound of Interest

Compound Name: Isoxazole-3-carbonitrile

Cat. No.: B1322572 Get Quote

Anwendungs- und Protokollhinweise: Derivatisierung von Isoxazol-3-carbonitril für die

medizinische Chemie

Einführung
Isoxazol-Derivate sind eine bedeutende Klasse von Heterozyklen in der medizinischen Chemie

und weisen ein breites Spektrum an biologischen Aktivitäten auf, darunter krebsbekämpfende,

entzündungshemmende und antimikrobielle Eigenschaften.[1][2][3] Isoxazol-3-carbonitril ist ein

besonders vielseitiges Ausgangsmaterial, da seine Nitrilgruppe (-C≡N) in verschiedene

wichtige funktionelle Gruppen umgewandelt werden kann. Diese Fähigkeit ermöglicht die

Synthese diverser Molekülbibliotheken zur Untersuchung von Struktur-Wirkungs-Beziehungen

(SAR) und zur Optimierung von Leitstrukturen in der Wirkstoffentwicklung.[4]

Diese Anwendungs- und Protokollhinweise beschreiben die wichtigsten

Derivatisierungsstrategien für Isoxazol-3-carbonitril, einschließlich detaillierter experimenteller

Protokolle und biologischer Aktivitätsdaten für ausgewählte Derivate. Die Hauptpfade

konzentrieren sich auf die Umwandlung der Nitrilgruppe in Carboxamide, Carbonsäuren und

Tetrazole, die als Bioisostere fungieren.

Wichtige Derivatisierungsstrategien
Die Nitrilgruppe des Isoxazol-3-carbonitrils dient als zentraler Anknüpfungspunkt für die

Synthese einer Vielzahl von Derivaten. Die drei primären strategischen Wege sind die

Hydrolyse zu Carboxamiden und Carbonsäuren sowie die Cycloaddition zu Tetrazolen. Diese
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Umwandlungen erzeugen funktionelle Gruppen, die für die Interaktion mit biologischen

Zielstrukturen entscheidend sind.
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Wichtige Derivatisierungswege für Isoxazol-3-carbonitril.

Synthese von Isoxazol-3-carboxamiden durch partielle
Nitrilhydrolyse
Die Umwandlung von Nitrilen in Carboxamide ist eine grundlegende Reaktion in der

organischen Synthese. Isoxazol-3-carboxamide sind wichtige Zwischenprodukte und selbst
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potente biologisch aktive Moleküle. Die partielle Hydrolyse kann unter sauren oder basischen

Bedingungen erfolgen.

Experimentelles Protokoll: Basenkatalysierte Hydrolyse

Dieses Protokoll beschreibt die partielle Hydrolyse von Isoxazol-3-carbonitril zu Isoxazol-3-

carboxamid unter Verwendung von Natriumhydroxid.

Reaktionsaufbau: In einem 50-mL-Rundkolben werden 1,0 g Isoxazol-3-carbonitril in 20 mL

Ethanol gelöst.

Reagenzzugabe: Unter Rühren werden langsam 10 mL einer 4 M wässrigen

Natriumhydroxid (NaOH)-Lösung zugegeben.

Reaktionsdurchführung: Die Mischung wird bei 50 °C für 2-4 Stunden unter Rückfluss erhitzt.

Der Reaktionsfortschritt wird mittels Dünnschichtchromatographie (DC) überwacht.

Aufarbeitung: Nach Abschluss der Reaktion wird die Mischung auf Raumtemperatur

abgekühlt und mit 2 M Salzsäure (HCl) vorsichtig neutralisiert (pH ≈ 7).

Extraktion: Das Produkt wird dreimal mit je 25 mL Ethylacetat extrahiert.

Reinigung: Die vereinigten organischen Phasen werden über wasserfreiem Magnesiumsulfat

(MgSO₄) getrocknet, filtriert und das Lösungsmittel unter reduziertem Druck entfernt. Das

Rohprodukt wird durch Umkristallisation aus einem Ethanol/Wasser-Gemisch gereinigt, um

reines Isoxazol-3-carboxamid zu erhalten.

Synthese von Isoxazol-3-carbonsäure und nachfolgende
Amidkopplung
Die vollständige Hydrolyse des Nitrils führt zur Isoxazol-3-carbonsäure, einem vielseitigen

Baustein für die Synthese einer breiten Palette von N-substituierten Amiden durch

Amidkopplungsreaktionen.[5][6]

Experimentelles Protokoll: Synthese von N-substituierten Isoxazol-3-carboxamiden
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Allgemeiner Arbeitsablauf für die Amidkopplung.

Aktivierung der Carbonsäure: In einem trockenen 100-mL-Rundkolben unter

Stickstoffatmosphäre werden 1,0 Äquivalente Isoxazol-3-carbonsäure in wasserfreiem

Dichlormethan (DCM) oder Dimethylformamid (DMF) gelöst.

Reagenzzugabe: Es werden 1,1 Äquivalente eines Kopplungsreagenzes (z. B. EDCI, HATU)

und 0,1 Äquivalente eines Katalysators wie 4-Dimethylaminopyridin (DMAP) hinzugefügt.[7]

Die Mischung wird bei Raumtemperatur 30 Minuten lang gerührt.

Aminzugabe: 1,2 Äquivalente des gewünschten primären oder sekundären Amins und 1,5

Äquivalente einer nicht-nukleophilen Base (z. B. DIPEA) werden zugegeben.

Reaktionsdurchführung: Die Reaktion wird bei Raumtemperatur über Nacht gerührt und

mittels DC oder LC-MS verfolgt.

Aufarbeitung und Reinigung: Die Reaktionsmischung wird mit Wasser verdünnt und mit DCM

extrahiert. Die organische Phase wird mit 1 M HCl, gesättigter Natriumbicarbonatlösung und

Kochsalzlösung gewaschen, über Na₂SO₄ getrocknet und eingeengt. Das Produkt wird

mittels Säulenchromatographie gereinigt.[8]
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Synthese von 5-(Isoxazol-3-yl)tetrazol als Bioisoster
In der medizinischen Chemie wird die Tetrazolgruppe häufig als Bioisoster für eine

Carbonsäuregruppe verwendet.[9][10][11] Sie ahmt die sauren Eigenschaften und die

Fähigkeit zur Wasserstoffbrückenbindung der Carbonsäure nach, bietet aber oft eine

verbesserte metabolische Stabilität und bessere pharmakokinetische Eigenschaften.[12][13]

Die Synthese erfolgt typischerweise durch eine [3+2]-Cycloadditionsreaktion zwischen dem

Nitril und einer Azidquelle.[14]

Experimentelles Protokoll: Synthese von 5-(Isoxazol-3-yl)tetrazol

Reaktionsaufbau: In einem 100-mL-Rundkolben werden 1,0 Äquivalente Isoxazol-3-

carbonitril in 30 mL DMF gelöst.

Reagenzzugabe: Es werden 1,5 Äquivalente Natriumazid (NaN₃) und 1,5 Äquivalente

Ammoniumchlorid (NH₄Cl) zugegeben. Vorsicht: Azide sind potenziell explosiv und sollten

mit äußerster Sorgfalt gehandhabt werden.

Reaktionsdurchführung: Die Mischung wird bei 100-120 °C für 12-24 Stunden erhitzt. Der

Reaktionsfortschritt wird mittels DC überwacht.

Aufarbeitung: Die Reaktionsmischung wird auf Raumtemperatur abgekühlt und in 100 mL

Eiswasser gegossen. Die wässrige Lösung wird mit konzentrierter HCl auf pH 2-3

angesäuert, um das Tetrazol auszufällen.

Reinigung: Der feste Niederschlag wird abfiltriert, mit kaltem Wasser gewaschen und unter

Vakuum getrocknet.[14] Eine weitere Reinigung kann durch Umkristallisation aus einem

geeigneten Lösungsmittel wie Ethanol erfolgen.

Anwendungen und biologische Aktivität von
Derivaten
Die Derivatisierung von Isoxazol-3-carbonitril hat zur Entdeckung potenter Inhibitoren für

verschiedene biologische Zielstrukturen geführt. Insbesondere Isoxazol-3-carboxamid-Derivate

haben sich als wirksame Inhibitoren von Cyclooxygenase (COX)-Enzymen und der

mitochondrialen Permeabilitätsübergangspore (mtPTP) erwiesen.
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Fallstudie 1: Isoxazol-Carboxamide als COX-Inhibitoren
Cyclooxygenase-Enzyme (COX-1 und COX-2) sind wichtige Zielstrukturen für

entzündungshemmende Medikamente. Selektive COX-2-Inhibitoren sind aufgrund ihres

verbesserten Magen-Darm-Sicherheitsprofils von besonderem Interesse. Es wurden

verschiedene Isoxazol-Carboxamid-Derivate synthetisiert und auf ihre COX-hemmende

Aktivität getestet.[15][16]

Tabelle 1: In-vitro-COX-Inhibitionsdaten für ausgewählte Isoxazol-Derivate
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Verbindung
R¹-Gruppe
(am
Phenylring)

R²-Gruppe
(am Amid-
Stickstoff)

COX-1 IC₅₀
(nM)

COX-2 IC₅₀
(nM)

Selektivität
sindex
(COX-
1/COX-2)

A13
3,4-

Dimethoxy

4-

Chlorphenyl
64 13 4,63

C6 4-Chlor 4-Fluorphenyl 33,95 µM 0,55 µM 61,73

IXZ3

3,4-Bis(4-

methoxyphen

yl)

6,7-

Dimethoxy-

3,4-

dihydroisochi

nolin-2(1H)-

yl)ethyl

- 950 -

Daten aus

Referenzen[1

5][17][18].

IC₅₀-Werte

geben die

Konzentration

an, die zur

50%igen

Hemmung

der

Enzymaktivitä

t erforderlich

ist.

Die Daten zeigen, dass die Substitution am Amid-Stickstoff und am Phenylring des Isoxazols

die Aktivität und Selektivität der Verbindungen stark beeinflusst.[15] Verbindung A13 erwies

sich als der potenteste Inhibitor für beide Enzyme, während Verbindung C6 eine hohe

Selektivität für COX-2 aufwies.[17]
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Fallstudie 2: Isoxazol-Carboxamide als Inhibitoren der
mitochondrialen Permeabilitätsübergangspore (mtPTP)
Die Öffnung der mtPTP ist ein entscheidendes Ereignis beim Zelltod und wird mit

verschiedenen Pathologien in Verbindung gebracht, darunter neurodegenerative Erkrankungen

und Ischämie-Reperfusionsschäden.[19][20] Inhibitoren der mtPTP sind daher

vielversprechende therapeutische Kandidaten.

Trigger Mitochondriale Permeabilitätsübergangspore (mtPTP)

Zelluläre Konsequenzen

↑ Ca²⁺-Überladung
↑ Oxidativer Stress

Öffnung der mtPTP
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Signalweg der mtPTP-vermittelten Zellschädigung.
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Eine Reihe von Diarylisoxazol-3-carboxamiden wurde als potente Inhibitoren der mtPTP

identifiziert.[21] Diese Verbindungen verhindern die durch Kalziumüberladung induzierte

mitochondriale Schwellung.

Tabelle 2: Aktivität von Isoxazol-Carboxamid-Inhibitoren gegen mtPTP

Verbindung Struktur
mtPTP-Hemmung EC₅₀
(µM)

Hit 1

5-(3-Hydroxyphenyl)-N-(3,4,5-

trimethoxyphenyl)isoxazol-3-

carboxamid

< 0,39

60

N-(3-Chlor-2-methylphenyl)-5-

(4-fluor-3-

hydroxyphenyl)isoxazol-3-

carboxamid

- (pM-Potenz)

Daten aus Referenz[21]. EC₅₀

ist die Konzentration, die 50 %

der maximalen Hemmung der

mitochondrialen Schwellung

bewirkt.

Die Optimierung der Leitstruktur Hit 1 führte zur Entdeckung von Verbindung 60, die eine

Wirksamkeit im pikomolaren Bereich aufwies und in einem Zebrafischmodell der kongenitalen

Muskeldystrophie wirksam war, was ihr therapeutisches Potenzial unterstreicht.

Fazit
Isoxazol-3-carbonitril ist ein wertvoller und vielseitiger Baustein für die medizinische Chemie.

Die Fähigkeit, die Nitrilgruppe selektiv in Carboxamide, Carbonsäuren oder Tetrazol-

Bioisostere umzuwandeln, bietet einen robusten Werkzeugkasten für die Synthese und

Optimierung von Molekülen mit einem breiten Spektrum an pharmakologischen Aktivitäten. Die

hier vorgestellten Protokolle und Anwendungsbeispiele, wie die Entwicklung von COX- und

mtPTP-Inhibitoren, verdeutlichen das erhebliche Potenzial dieses Gerüsts in der modernen

Wirkstoffforschung.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. A review of isoxazole biological activity and present synthetic techniques - Int J Pharm
Chem Anal [ijpca.org]

2. The synthetic and therapeutic expedition of isoxazole and its analogs - PMC
[pmc.ncbi.nlm.nih.gov]

3. Potential activities of isoxazole derivatives [wisdomlib.org]

4. Advances in isoxazole chemistry and their role in drug discovery - PMC
[pmc.ncbi.nlm.nih.gov]

5. An isoxazole strategy for the synthesis of 4-oxo-1,4-dihydropyridine-3-carboxylates - PMC
[pmc.ncbi.nlm.nih.gov]

6. CN103539753A - Synthesis method of high-regioselectivity 3-substituted-4-isoxazole
carboxylic acid - Google Patents [patents.google.com]

7. Synthesis and Biological Evaluation of Novel Isoxazole-Amide Analogues as Anticancer
and Antioxidant Agents - PMC [pmc.ncbi.nlm.nih.gov]

8. Amide Synthesis [fishersci.dk]

9. Innovative synthesis of drug-like molecules using tetrazole as core building blocks - PMC
[pmc.ncbi.nlm.nih.gov]

10. researchgate.net [researchgate.net]

11. drughunter.com [drughunter.com]

12. Beilstein Archives - Innovative Synthesis of Drug-like Molecules Using Tetrazole as Core
Building Blocks [beilstein-archives.org]

13. BJOC - Innovative synthesis of drug-like molecules using tetrazole as core building
blocks [beilstein-journals.org]

14. benchchem.com [benchchem.com]

15. Molecular docking studies and biological evaluation of isoxazole-carboxamide derivatives
as COX inhibitors and antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 10 / 12 Tech Support

https://www.benchchem.com/product/b1322572?utm_src=pdf-custom-synthesis
https://ijpca.org/archive/volume/11/issue/4/article/22114
https://ijpca.org/archive/volume/11/issue/4/article/22114
https://pmc.ncbi.nlm.nih.gov/articles/PMC7079875/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7079875/
https://www.wisdomlib.org/science/journal/world-journal-of-pharmaceutical-research/d/doc1365729.html
https://pmc.ncbi.nlm.nih.gov/articles/PMC11912359/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11912359/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9235835/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9235835/
https://patents.google.com/patent/CN103539753A/en
https://patents.google.com/patent/CN103539753A/en
https://pmc.ncbi.nlm.nih.gov/articles/PMC7963892/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7963892/
https://www.fishersci.dk/dk/da/scientific-products/lab-reporter-europe/chemicals/amide-synthesis.html
https://pmc.ncbi.nlm.nih.gov/articles/PMC11070966/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11070966/
https://www.researchgate.net/publication/337500312_Bioisosteres_in_drug_discovery_focus_on_tetrazole
https://drughunter.com/resource/bioisosteres-for-drug-hunters-part-1-background-carboxylic-acids-and-amides
https://www.beilstein-archives.org/xiv/preprints/20247
https://www.beilstein-archives.org/xiv/preprints/20247
https://www.beilstein-journals.org/bjoc/articles/20/85
https://www.beilstein-journals.org/bjoc/articles/20/85
https://www.benchchem.com/pdf/Synthesis_and_Characterization_of_5_5_Methyl_isoxazol_3_yl_1H_tetrazole_A_Technical_Guide.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC9636359/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9636359/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1322572?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


16. pubs.acs.org [pubs.acs.org]

17. Frontiers | Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new
isoxazole derivatives [frontiersin.org]

18. Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective -
PMC [pmc.ncbi.nlm.nih.gov]

19. Shutting Down the Pore: The Search for Small Molecule Inhibitors of the Mitochondrial
Permeability Transition - PMC [pmc.ncbi.nlm.nih.gov]

20. A novel class of cardioprotective small-molecule PTP inhibitors - PMC
[pmc.ncbi.nlm.nih.gov]

21. Discovery, Synthesis, and Optimization of Diarylisoxazole-3-carboxamides as Potent
Inhibitors of the Mitochondrial Permeability Transition Pore - PMC [pmc.ncbi.nlm.nih.gov]

To cite this document: BenchChem. [Derivatization of Isoxazole-3-carbonitrile for medicinal
chemistry]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1322572#derivatization-of-isoxazole-3-carbonitrile-
for-medicinal-chemistry]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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